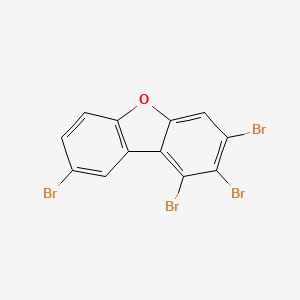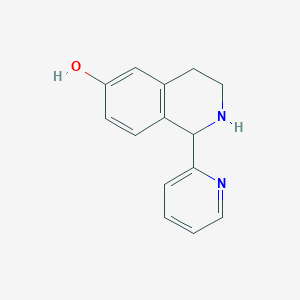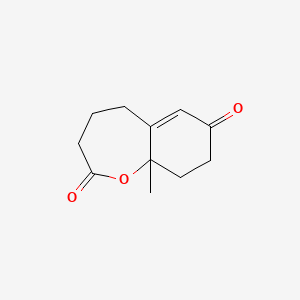![molecular formula C14H7ClN4O B12570867 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one CAS No. 192816-87-8](/img/structure/B12570867.png)
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is a heterocyclic compound that belongs to the phenazine family Phenazines are a class of nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of chloropyrazine with phenazine-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced phenazine derivatives, and substitution can result in various substituted phenazines .
Aplicaciones Científicas De Investigación
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]phenazin-5-ol: Shares a similar phenazine core structure but lacks the chlorine and pyrazine moieties.
2-Methoxy-6-chloropyrazino[2,3-a]phenazin-5-ol: Similar structure with an additional methoxy group.
Uniqueness
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
192816-87-8 |
|---|---|
Fórmula molecular |
C14H7ClN4O |
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
6-chloropyrazino[2,3-a]phenazin-5-ol |
InChI |
InChI=1S/C14H7ClN4O/c15-9-10-12(11-13(14(9)20)17-6-5-16-11)19-8-4-2-1-3-7(8)18-10/h1-6,20H |
Clave InChI |
ZGGINNQYNKGERQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=C(C4=NC=CN=C4C3=N2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
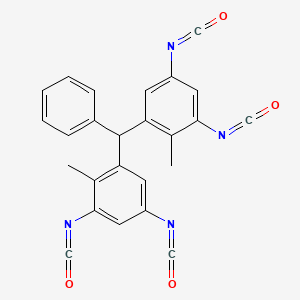
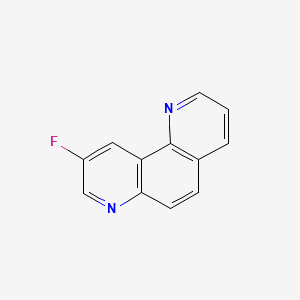
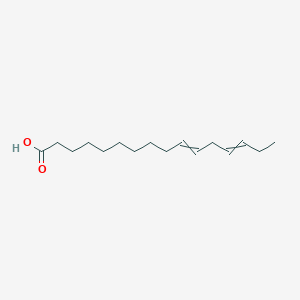
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
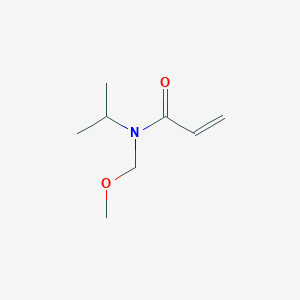
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
